molecular formula C23H24N4O3S B2948504 N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide CAS No. 1105248-36-9

N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide

Cat. No.: B2948504
CAS No.: 1105248-36-9
M. Wt: 436.53
InChI Key: CWEFFPYBUVLWJQ-UHFFFAOYSA-N
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Description

N-(6-((4-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyridazine core linked to a 6-methyl-3,4-dihydroquinoline moiety via a thioether-containing butyl chain, with a furan-2-carboxamide substituent. This structure integrates multiple pharmacophoric elements: the pyridazine ring may confer metabolic stability, the dihydroquinoline group could enhance lipophilicity and target binding, and the furan carboxamide may influence solubility or hydrogen-bonding interactions .

Properties

IUPAC Name

N-[6-[4-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-16-8-9-18-17(15-16)5-2-12-27(18)22(28)7-4-14-31-21-11-10-20(25-26-21)24-23(29)19-6-3-13-30-19/h3,6,8-11,13,15H,2,4-5,7,12,14H2,1H3,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEFFPYBUVLWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCSC3=NN=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves multi-step organic reactions:

  • Formation of Intermediate Compounds: : The process begins with the preparation of intermediate compounds, including the quinoline and furan derivatives.

  • Thioether Bond Formation: : Utilizing thiolation reactions, the quinoline derivative is linked to the pyridazine ring.

  • Amidation Reaction: : Finally, the carboxyl group of the furan ring is converted to the carboxamide using reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrially, this compound can be synthesized through scalable processes involving automated chemical synthesis apparatus, ensuring high purity and yield. Optimization of reaction parameters such as temperature, pH, and solvent choice is crucial for efficient large-scale production.

Chemical Reactions Analysis

Reaction Mechanisms and Selectivity

  • Povarov Reaction :

    • The DES (e.g., choline chloride/urea) acts as a green solvent and catalyst, enabling regioselective formation of the THQ ring via inverse electron-demand Diels-Alder (IEDDA) mechanisms .

    • Substituents at the 3- and 4-positions of the THQ core are critical for steric and electronic control during cyclization .

  • N-Acylation :

    • The reaction proceeds via a nucleophilic attack of the THQ’s secondary amine on the electrophilic carbonyl of 2-furoyl chloride, forming a stable amide bond. Triethylamine neutralizes HCl byproducts, driving the reaction to completion .

  • Thioether Formation :

    • The pyridazine-thiol acts as a nucleophile, displacing bromide from the 4-oxobutyl-THQ intermediate under mild basic conditions (e.g., K₂CO₃ in DMF) .

Key Reaction Conditions and Optimization

Step Reagents/Conditions Yield Key Observations
THQ FormationDES (ChCl/urea), 110°C, 3 hr79% Diastereoselective product; DES recyclable.
N-Acylation2-Furoyl chloride, Et₃N, DCM, RT, 1 hr92% High purity; minimal side reactions.
Thioether CouplingPyridazine-thiol, K₂CO₃, DMF, 60°C, 12 hr~70% Requires inert atmosphere to prevent oxidation.

Functional Group Reactivity

  • Amide Bond : Stable under acidic and basic conditions but susceptible to hydrolysis at elevated temperatures (>100°C) in concentrated HCl or NaOH .

  • Thioether Linkage : Oxidizes to sulfone derivatives in the presence of strong oxidants (e.g., H₂O₂/CH₃COOH) .

  • Furan Ring : Participates in electrophilic substitution reactions (e.g., nitration) at the 5-position under HNO₃/H₂SO₄ .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation of the THQ core .

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the thioether bond, forming pyridazine and THQ fragments .

Comparative Analysis of Synthetic Routes

Scientific Research Applications

This compound's structure lends itself to diverse applications across various scientific domains:

  • Chemistry: : Utilized as a building block for synthesizing more complex molecules, serving as a valuable intermediate in organic synthesis.

  • Biology: : Studied for its potential as an enzyme inhibitor, affecting various biological pathways.

  • Medicine: : Investigated for its pharmacological properties, including anticancer and antimicrobial activities.

  • Industry: : Used in the development of advanced materials, owing to its unique structural properties.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : It can interact with enzymes and receptors, modulating their activity.

  • Pathways Involved: : It affects pathways related to cell proliferation, apoptosis, and signal transduction, which are critical in cancer research and treatment.

Comparison with Similar Compounds

Key Observations :

  • Oxygen-containing rings : The target compound’s furan ring (5-membered, aromatic) contrasts with tetrahydrofuran (5-membered, saturated) in analogues, which may reduce metabolic oxidation susceptibility compared to saturated counterparts .
  • Substituent effects: The 6-methyl group on the dihydroquinoline (target) vs.
  • Linker modifications : The thioether-butanyl linker in the target compound differs from acetamide or ester linkers in analogues, impacting flexibility and redox stability .

Functional Group Impact on Bioactivity

Although biological data for the target compound are absent, structural parallels suggest hypotheses:

  • The 6-methyl-dihydroquinoline moiety may improve membrane permeability compared to unsubstituted dihydroquinoline derivatives ().
  • The thioether linker could confer resistance to enzymatic hydrolysis relative to ester-linked analogues ().
  • Furan-2-carboxamide vs. tetrahydrofuran-3-yl-oxy : The former’s aromaticity may facilitate π-π stacking with aromatic residues in target proteins, whereas the latter’s ether oxygen could participate in hydrogen bonding .

Biological Activity

N-(6-((4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.

Chemical Structure

The compound features a furan ring, a pyridazine moiety, and a quinoline derivative, which are known for their diverse biological activities. The presence of these structural components suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of quinoline have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 8gMCF-71.2 ± 0.2
Compound 8gPanc-11.4 ± 0.2

These compounds induce apoptosis and cell cycle arrest, primarily at the G2/M phase, which is crucial for cancer treatment .

Antioxidant Activity

The antioxidant properties of related compounds have been explored extensively. For example, certain derivatives demonstrate comparable antioxidant activity to ascorbic acid, suggesting that this compound may also possess similar capabilities .

Antimicrobial Activity

Furan derivatives have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, specific furan-based compounds have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Cell Cycle Arrest : It has been observed that certain derivatives can halt the cell cycle at specific checkpoints, particularly the G2/M phase, thereby preventing cancer cell proliferation.
  • Antioxidant Mechanisms : The antioxidant activity may stem from the ability to scavenge free radicals and reduce oxidative stress within cells.

Case Studies

A recent case study evaluated the effects of a compound structurally related to this compound in a preclinical model:

Study Overview :

  • Objective : To assess the anticancer efficacy and safety profile.
  • Methodology : In vivo studies were conducted using tumor-bearing mice treated with varying doses of the compound.

Results :
The study reported significant tumor regression in treated groups compared to controls with no observable toxicity at therapeutic doses .

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